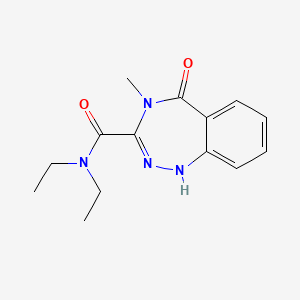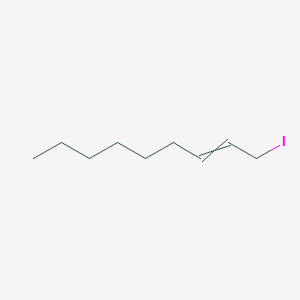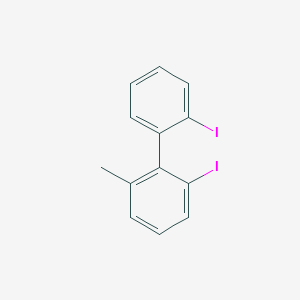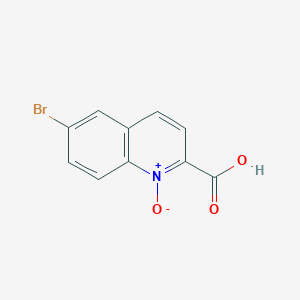
6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid: is a heterocyclic aromatic compound with a quinoline backbone. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position makes it a unique derivative of quinoline. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The carboxylation step can be achieved using carbon dioxide in the presence of a suitable base.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and carboxylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized quinoline derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
作用機序
The mechanism of action of 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
6-Bromoquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
Quinoline-2-carboxylic acid: Lacks the bromine atom, which may reduce its biological activity.
6-Chloro-1-oxo-1lambda~5~-quinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological properties.
Uniqueness: 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid stands out due to the combined presence of the bromine atom and the carboxylic acid group. This combination enhances its reactivity in chemical synthesis and its potential biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
65147-79-7 |
|---|---|
分子式 |
C10H6BrNO3 |
分子量 |
268.06 g/mol |
IUPAC名 |
6-bromo-1-oxidoquinolin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-2-4-8-6(5-7)1-3-9(10(13)14)12(8)15/h1-5H,(H,13,14) |
InChIキー |
SWZIEMLONOUONU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=[N+]2[O-])C(=O)O)C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
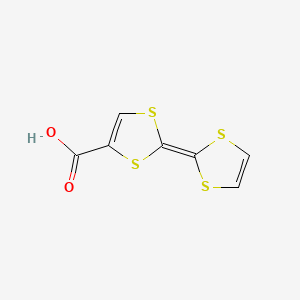
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
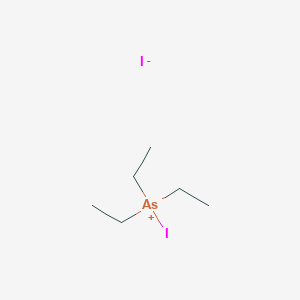


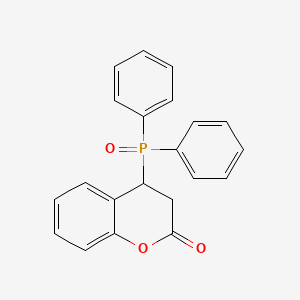
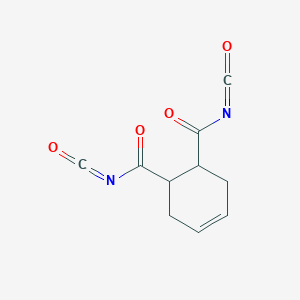
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
